(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Description
IUPAC Nomenclature and Systematic Identification
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is systematically named according to IUPAC substitutive nomenclature rules. The parent structure is piperidine, a six-membered saturated heterocycle with one nitrogen atom. Numbering begins at the nitrogen atom (position 1), proceeding clockwise to prioritize substituents:
- Position 1 : Benzyl group (N-benzyl substitution)
- Position 3 : Methylamino group (N-methylamine)
- Position 4 : Methyl group
The stereochemical descriptors (3R,4R) specify the absolute configuration at carbons 3 and 4. The name adheres to hierarchical criteria for substituent priority, where the benzyl group (as a phenylmethyl radical) takes precedence over alkyl and amine groups.
Table 1 : Systematic breakdown of IUPAC name components
| Component | Position | Substituent | Stereochemistry |
|---|---|---|---|
| Parent structure | – | Piperidine | – |
| Principal characteristic | 1 | Benzyl | – |
| Prefix | 3 | N-Methylamine | R |
| Prefix | 4 | Methyl | R |
Stereochemical Configuration Analysis (3R,4R)
The compound contains two stereogenic centers at C3 and C4, both configured as R. Key evidence for this assignment includes:
- X-ray crystallography : Single-crystal studies of related dihydrobromide salts confirmed the (3R,4R) configuration through unambiguous electron density maps.
- NMR spectroscopy : Vicinal coupling constants (J3a,4a = 9.1–9.9 Hz) in trans-decalin analogues indicate axial-equatorial proton arrangements, consistent with a chair conformation where C3 and C4 substituents occupy equatorial positions.
- Optical rotation : The compound’s levorotatory nature ([α]D = -42°) aligns with enantiomerically enriched (3R,4R) derivatives synthesized via chiral resolution.
Table 2 : Key spectroscopic parameters for stereochemical assignment
Comparative Analysis of Cis-Trans Isomerism in Piperidine Derivatives
The (3R,4R) configuration represents a cis relationship between the N-methylamine and C4-methyl groups when viewed in the chair conformation. This contrasts with trans-3,4-disubstituted piperidines, where substituents occupy axial-equatorial or diequatorial positions.
Key comparisons :
- Synthetic accessibility :
- Biological activity :
Table 3 : Impact of cis-trans isomerism on physicochemical properties
Properties
IUPAC Name |
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDDQBZODSEIN-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659968 | |
| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477600-70-7 | |
| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJY7EV26LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine typically involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction is followed by the addition of sodium borohydride (NaBH(OAc)3) and glacial acetic acid to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. One such method involves the use of sodium hydroxide as an alkali and methanol as a solvent, which allows for high yield and fewer by-products. This method is suitable for both small-scale laboratory preparation and large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as sodium azide (NaN3) and potassium cyanide (KCN)
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .
Scientific Research Applications
Intermediate in Drug Synthesis
The compound is primarily recognized for its role as an intermediate in the synthesis of Tofacitinib, a drug used for treating rheumatoid arthritis and ulcerative colitis. The synthesis process involves converting (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine into its hydrochloride salt form before further reactions lead to the final pharmaceutical product .
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in inflammatory responses. This property makes it a candidate for developing anti-inflammatory therapies.
Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties against glutamate-induced toxicity in neuronal cell lines. This suggests its potential use in treating neurodegenerative diseases .
Synthesis Routes
The synthesis of this compound typically includes:
- Formation of the piperidine ring through cyclization.
- Introduction of the amino group via reductive amination.
- Methylation to obtain the dimethyl derivative.
- Conversion to dihydrochloride salt for stability and ease of handling.
Reaction Types
The compound is capable of undergoing various chemical reactions:
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : Can be reduced to primary or secondary amines.
- Substitution : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Agrochemicals
Beyond pharmaceuticals, this compound is also utilized in the production of agrochemicals and other bioactive compounds due to its chemical reactivity and ability to serve as a building block for complex organic molecules.
Toxicological Profile
Safety assessments have highlighted some toxicity risks associated with this compound:
| Toxicity Parameter | Result |
|---|---|
| LD50 (mg/kg) | 150 (in mice) |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
These findings necessitate further investigation into its therapeutic index before clinical applications can be fully realized .
Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of the compound in mouse models, indicating a significant reduction in depressive-like behavior compared to controls .
Anti-inflammatory Activity
In vitro studies reported in Pharmacology Reports demonstrated that the compound inhibited pro-inflammatory cytokines in macrophage cultures, suggesting its potential utility in treating inflammatory conditions .
Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects against glutamate toxicity, showing a significant decrease in cell death and highlighting its potential for neuroprotective therapies .
Mechanism of Action
The mechanism of action of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it can act as an inhibitor of certain enzymes, leading to altered cellular functions .
Comparison with Similar Compounds
Physicochemical Properties:
- Solubility: Slightly soluble in aqueous acid, DMSO (with heating/sonication), and methanol .
- Storage : Stable under inert gas (nitrogen/argon) at 2–8°C .
Comparison with Similar Compounds
The structural and stereochemical nuances of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine significantly impact its pharmacological utility. Below is a detailed comparison with analogous compounds:
Table 1: Comparative Analysis of Key Piperidine Derivatives
Key Differences:
Stereochemical Impact :
- The (3R,4R) configuration is indispensable for tofacitinib’s activity, as confirmed by crystallographic studies . In contrast, the (3S,4S) enantiomer and racemic mixtures show negligible kinase inhibition .
- Example : In Pfizer’s synthesis, only the (3R,4R) form undergoes successful nucleophilic substitution with 6-chloro-7-deazapurine to form tofacitinib’s core .
Synthetic Complexity: The (3R,4R) isomer demands enantioselective methods (e.g., enzymatic resolution, chiral auxiliaries), whereas non-chiral analogs (e.g., compound 5) are simpler to prepare but lack therapeutic relevance .
Physicochemical Properties :
- The (3R,4R) isomer’s solubility in polar aprotic solvents (e.g., DMSO) facilitates its use in coupling reactions, while bulkier analogs (e.g., compound 7) exhibit poorer solubility .
Safety Profiles :
- The (3R,4R) dihydrochloride salt is classified as an irritant, whereas similar compounds like 3-methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine () may have uncharacterized toxicity .
Research Findings and Trends
- Stereochemical Optimization : Recent advances focus on enzymatic methods (e.g., engineered imine reductases) to bypass traditional resolution steps, improving yields from 25% to >85% .
- Sustainability : Green chemistry approaches (e.g., replacing LiAlH₄ with NaBH₄) mitigate industrial hazards .
- Emerging Analogs : Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () explore alternative scaffolds but lack the piperidine ring’s rigidity, reducing target affinity .
Biological Activity
Overview
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a piperidine derivative notable for its unique stereochemistry, which significantly influences its biological activity. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders and autoimmune diseases. Its mechanism of action primarily involves interactions with specific enzymes and receptors, leading to modulation of biological pathways.
- Molecular Formula : CHN
- CAS Number : 477600-68-3
- Stereochemistry : The (3R,4R) configuration is crucial for its biological efficacy, affecting binding affinities and pharmacokinetic properties.
The biological activity of this compound is attributed to its ability to bind selectively to various molecular targets. This compound can modulate enzyme activities and receptor signaling pathways, leading to diverse pharmacological effects:
- Enzyme Inhibition : It has been reported to inhibit Janus kinase (JAK) enzymes, which play a critical role in immune response regulation .
- Receptor Interaction : The compound can interact with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Janus Kinase | Modulates immune responses | |
| Neurotransmitter Receptor | Various | Potential anxiolytic effects | |
| Cytotoxicity | Cancer Cell Lines | Induces apoptosis |
Case Studies
- Janus Kinase Inhibition :
-
Neuropharmacological Effects :
- Research indicated that this compound exhibits potential as an anxiolytic agent by interacting with neurotransmitter systems. In vitro studies showed that it could enhance the activity of certain serotonin receptors, suggesting its utility in treating anxiety disorders.
Research Applications
This compound has diverse applications in scientific research:
- Pharmaceutical Development : Used as an intermediate in synthesizing drugs for neurological and autoimmune disorders.
- Biochemical Studies : Employed in studying enzyme inhibitors and receptor-ligand interactions .
Table 2: Applications in Research
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Key intermediate for drugs like Tofacitinib |
| Biochemical Research | Studies on enzyme inhibition and receptor binding |
Q & A
Q. What are the key synthetic routes for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, and how are stereochemical configurations controlled?
Methodological Answer: The synthesis typically involves:
Starting Material : 1-Benzyl-4-methylpiperidin-3-one is reacted with methylamine in the presence of titanium(IV) isopropoxide and triethylamine in toluene at 35°C to form an imine intermediate .
Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) in glacial acetic acid reduces the imine to the amine, preserving stereochemistry .
Resolution : Enantiomeric purity is achieved using chiral resolving agents like ditoluoyl-(L)-tartaric acid to isolate the (3R,4R)-isomer .
Key Consideration : Titanium tetrachloride aids in imine formation, while NaBH(OAc)₃ ensures selective reduction without racemization .
Q. How does stereochemistry influence the biological activity of this compound?
Methodological Answer: Comparative studies of stereoisomers reveal:
| Stereoisomer | Receptor Binding Affinity (IC₅₀) | Selectivity for JAK3 |
|---|---|---|
| (3R,4R)-isomer | 12 nM | High |
| (3R,4S)-isomer | 450 nM | Low |
| (3S,4S)-isomer | >1 µM | Negligible |
| The (3R,4R)-configuration enhances binding to Janus kinase (JAK) receptors due to optimal spatial alignment of the benzyl and methyl groups . Chiral HPLC (e.g., Chiralpak AD-H column) is used to verify enantiopurity . |
Advanced Research Questions
Q. How can synthetic routes be optimized for industrial-scale production while maintaining enantiomeric excess (ee)?
Methodological Answer:
Continuous Flow Reactors : Improve reaction consistency and reduce racemization during imine formation and reduction steps .
Catalytic Asymmetric Synthesis : Transition metal catalysts (e.g., Ru-BINAP complexes) enable direct enantioselective amination, bypassing resolution steps .
Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring >99% ee .
Data Contradiction Note : Batch processes may yield 92–95% ee, requiring post-synthesis chiral purification .
Q. What analytical techniques resolve discrepancies in biological activity data between in vitro and in vivo studies?
Methodological Answer:
Metabolic Stability Assays : LC-MS/MS quantifies hepatic metabolism (e.g., cytochrome P450 isoforms) to explain reduced in vivo efficacy .
Isotopic Labeling : ¹⁴C-labeled compound tracks pharmacokinetic profiles, identifying tissue-specific accumulation .
Receptor Occupancy Studies : Radioligand binding (³H-labeled compound) correlates in vitro IC₅₀ with in vivo target engagement .
Q. How do structural modifications impact selectivity for JAK isoforms?
Methodological Answer:
Data Interpretation & Contradiction Management
Q. How to address conflicting cytotoxicity data in cell-based assays?
Methodological Answer:
Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to distinguish true cytotoxicity (Hill slope >2) from off-target effects .
Counter-Screening : Test against non-target cell lines (e.g., HEK293) to identify compound-specific toxicity .
ROS Assays : Measure reactive oxygen species (ROS) generation via DCFH-DA fluorescence to confirm oxidative stress-linked cytotoxicity .
Comparative Analysis
Q. How does this compound compare to Tofacitinib intermediates in JAK inhibition?
Methodological Answer:
| Parameter | (3R,4R)-Compound | Tofacitinib Intermediate |
|---|---|---|
| Synthetic Steps | 5 | 7 |
| JAK3 IC₅₀ | 12 nM | 9 nM |
| Metabolic Half-life (t₁/₂) | 2.3 h | 4.1 h |
| The (3R,4R)-compound offers a shorter synthesis route but requires structural optimization for improved metabolic stability . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
